molecular formula C9H15NO2 B13954641 2-Azaspiro[4.4]nonane-7-carboxylic acid

2-Azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13954641
M. Wt: 169.22 g/mol
InChI Key: WTYXZINCEGSWBO-UHFFFAOYSA-N
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Description

2-Azaspiro[44]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework

Properties

IUPAC Name

2-azaspiro[4.4]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)7-1-2-9(5-7)3-4-10-6-9/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYXZINCEGSWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of N-allyl-2-bromoaniline with carboxylic nucleosides, followed by cyclization to form the spirocyclic ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-Azaspiro[4.4]nonane-7-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 2-Azaspiro[4.4]nonane-7-carboxylic acid serves as a building block in the synthesis of complex molecules. Its unique spirocyclic structure allows chemists to create novel compounds with specific spatial arrangements .
  • Biology This compound is valuable in studies involving enzyme inhibition and protein-ligand interactions. Researchers use it to explore how the compound interacts with biological molecules, affecting their activity and metabolic pathways.
  • Medicine The potential use of 2-Azaspiro[4.4]nonane-7-carboxylic acid is investigated in drug development and as a pharmacological tool.
  • Industry It may be used in the production of specialty chemicals and materials.

Chemical Reactions and Modifications

2-Azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, which expands its utility in synthesizing diverse compounds.

  • Oxidation The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, using reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution The nitrogen atom in the spiro structure can participate in nucleophilic substitution reactions, which may involve reagents like alkyl halides or acyl chlorides.

The products of these reactions depend on the specific reagents and conditions used.

Derivatives and Specific Applications

  • Ciprofloxacin Congeners: In the synthesis of novel fluoroquinolones, it has been used to create antibacterial agents . Several synthesized compounds displayed activity against ESKAPE pathogens, with effectiveness against Enterobacter cloacae, Staphylococcus aureus, and Enterococcus faecalis .
  • 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid: This derivative is used as a building block in complex organic molecule synthesis. The BOC group protects the amine functionality, enabling selective reactions at other sites on the molecule, crucial in multi-step synthesis processes.
  • GABAAR Ligands: Carboxylic acid-containing GABAAR ligands have high aqueous solubility, low permeability, and low cell toxicity .
  • Spirocyclic Scaffolds: Used in the preparation of novel racemic spirocyclic scaffolds for creating compound libraries .

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid
  • Benzo 2-azaspiro[4.4]nonane

Uniqueness

2-Azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable compound in various research applications .

Biological Activity

2-Azaspiro[4.4]nonane-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme interactions, and potential therapeutic applications.

Structural Characteristics

The molecular structure of 2-azaspiro[4.4]nonane-7-carboxylic acid features a spirocyclic arrangement with two nitrogen atoms contributing to its unique properties. The compound's molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of approximately 239.3 g/mol. Its distinctive structure allows for various interactions with biological targets, which are crucial for its activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 2-azaspiro[4.4]nonane-7-carboxylic acid. For instance, derivatives have shown activity against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics:

CompoundActivityMIC (µg/mL)
2-Azaspiro[4.4]nonane-7-carboxylic acidModerate against Staphylococcus aureus8
Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylateAntimicrobial5
1,4-Dithia-7-azaspiro[4.4]nonanePotential anticancer activityNot specified

These findings suggest that the azaspiro framework may enhance the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while showing limited efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa .

Enzyme Interactions

The biological activity of 2-azaspiro[4.4]nonane-7-carboxylic acid is also attributed to its interactions with various enzymes:

  • Enzyme Inhibition : The compound can inhibit carboxylesterases, enzymes that hydrolyze ester bonds, potentially altering metabolic pathways.
  • Protein-Ligand Interactions : The nitrogen atoms within the spiro structure can form hydrogen bonds with biological molecules, influencing their activity .

The mechanism by which 2-azaspiro[4.4]nonane-7-carboxylic acid exerts its biological effects involves binding to specific molecular targets, such as enzymes and receptors. This interaction can lead to conformational changes in these proteins, modifying their activity and impacting various biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-azaspiro[4.4]nonane-7-carboxylic acid:

  • Antibacterial Evaluation : A study evaluated the antibacterial properties of several azaspiro compounds against ESKAPE pathogens using the Kirby–Bauer disk diffusion method and minimum inhibitory concentration (MIC) assessments . The results indicated that certain derivatives displayed potent antibacterial activity comparable to established antibiotics like ciprofloxacin.
  • Synthesis and Biological Activity : Research focusing on the synthesis of azaspiro compounds has revealed that modifications to the spirocyclic structure can enhance biological activities, including antimicrobial and anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-azaspiro[4.4]nonane-7-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or [3+2] cycloaddition reactions. Key intermediates, such as tert-butyl-protected derivatives (e.g., tert-butyl 2-azaspiro[4.4]nonane-7-carboxylate), are often synthesized using Boc (tert-butoxycarbonyl) protection to prevent side reactions . Characterization relies on 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm spirocyclic geometry, while LC-MS validates purity (>95%) .

Q. How is the stereochemical integrity of 2-azaspiro[4.4]nonane-7-carboxylic acid maintained during synthesis?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are employed to control stereochemistry. X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments in NMR are critical for confirming absolute configuration .

Q. What analytical techniques are used to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies use HPLC to monitor degradation products under stress conditions (e.g., 40°C, 75% humidity). Buffered solutions (pH 1–10) are analyzed over 14 days to identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. How do structural modifications at the spiro junction (e.g., ring size, substituents) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replacing the [4.4] spiro system with [4.5] or [3.5] rings alters conformational flexibility, impacting target binding. For example, (S)-2-azaspiro[4.4]nonane-3-carboxylate shows higher SARS-CoV-2 main protease (Mpro^\text{pro}) inhibition (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}) compared to [4.5] analogs due to better S2 pocket accommodation .
  • Experimental Design :
Spiro SystemProtease Inhibition (IC50\text{IC}_{50}, µM)Metabolic Stability (t1/2_{1/2}, h)
[4.4]0.84.2
[4.5]2.13.1
[3.5]5.61.9
Data sourced from enzymatic assays and microsomal stability studies .

Q. How can computational modeling guide the design of 2-azaspiro[4.4]nonane derivatives for target-specific applications?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) predict binding modes to targets like Mpro^\text{pro}. For instance, MPI60’s P2 (S)-2-azaspiro[4.4]nonane-3-carboxylate group forms hydrogen bonds with Gly143 and His164 residues, enhancing affinity .

Q. How should researchers resolve contradictions in activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Step 1 : Verify compound stability in biological matrices (e.g., plasma) using LC-MS/MS to rule out degradation .
  • Step 2 : Assess pharmacokinetic parameters (e.g., bioavailability, clearance) in rodent models. Poor in vivo efficacy may stem from rapid hepatic metabolism, necessitating prodrug strategies .
  • Step 3 : Validate target engagement via ex vivo assays (e.g., Western blot for protease inhibition in tissue samples) .

Q. What strategies optimize metabolic stability while retaining potency in 2-azaspiro[4.4]nonane derivatives?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block CYP450 oxidation .
  • Replace ester linkages with amides to reduce hydrolytic susceptibility, as seen in MPI60 (t1/2=4.2ht_{1/2} = 4.2 \, \text{h} in human liver microsomes) .

Data Analysis and Validation

Q. How are purity and enantiomeric excess (ee) quantified during scale-up synthesis?

  • Methodological Answer :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. ee >99% is required for pharmacological studies .
  • HRMS (High-Resolution Mass Spectrometry) confirms molecular formula accuracy (e.g., C10H15NO2\text{C}_{10}\text{H}_{15}\text{NO}_{2}, observed m/z 198.1125 vs. calculated 198.1130) .

Q. What statistical methods are used to validate dose-response relationships in enzyme inhibition assays?

  • Methodological Answer :

  • Nonlinear regression (GraphPad Prism) fits data to the Hill equation (Y=Bottom+(TopBottom)/(1+10(LogIC50X)Hill Slope)Y = \text{Bottom} + (\text{Top} - \text{Bottom})/(1 + 10^{(\text{LogIC}_{50} - X)\cdot\text{Hill Slope}})).
  • Replicates (n ≥ 3) ensure reproducibility, with R2>0.95R^{2} > 0.95 considered robust .

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